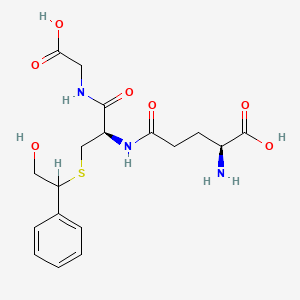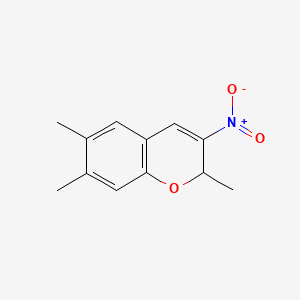
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological and photochemical properties. This compound is characterized by the presence of a nitro group at the third position and three methyl groups at the second, sixth, and seventh positions on the benzopyran ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran typically involves the nitration of 2,6,7-trimethyl-2H-1-benzopyran. This can be achieved by treating the parent compound with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.
Major Products Formed
Reduction: 3-Amino-2,6,7-trimethyl-2H-1-benzopyran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Scientific Research Applications
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzopyran derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of photochromic materials and optical data storage devices.
Mechanism of Action
The mechanism of action of 3-Nitro-2,6,7-trimethyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. Additionally, the benzopyran ring can participate in photochemical reactions, making it useful in photoresponsive applications .
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: A photochromic spiropyran with similar structural features but different photochemical properties.
1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro-2H-1-benzopyran: Another spiropyran derivative with a methoxy group that enhances its quantum yield.
Uniqueness
3-Nitro-2,6,7-trimethyl-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical and photochemical properties.
Properties
CAS No. |
57543-83-6 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2,6,7-trimethyl-3-nitro-2H-chromene |
InChI |
InChI=1S/C12H13NO3/c1-7-4-10-6-11(13(14)15)9(3)16-12(10)5-8(7)2/h4-6,9H,1-3H3 |
InChI Key |
DRQBSLQRAKLDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=C(O1)C=C(C(=C2)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


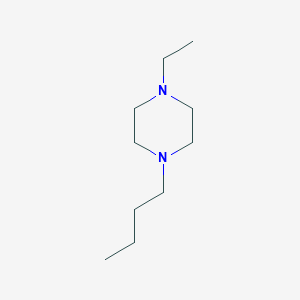
![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)

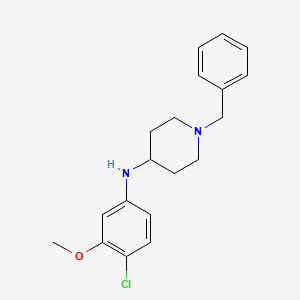
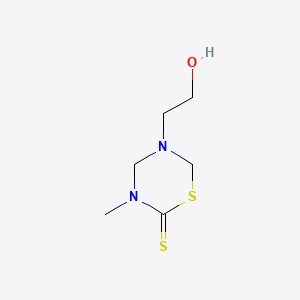
![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)
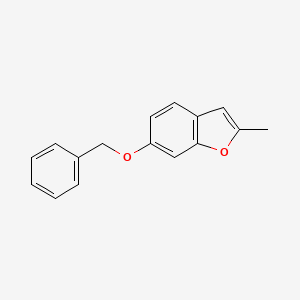
![4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13942589.png)

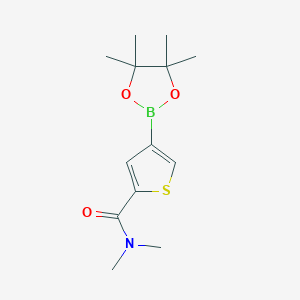
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)

